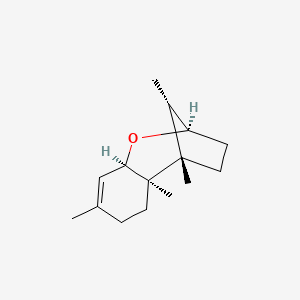

Trichothec-9-ene

Description

Properties

CAS No. |

51724-48-2 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(1S,2R,7R,9R,12S)-1,2,5,12-tetramethyl-8-oxatricyclo[7.2.1.02,7]dodec-5-ene |

InChI |

InChI=1S/C15H24O/c1-10-5-7-15(4)13(9-10)16-12-6-8-14(15,3)11(12)2/h9,11-13H,5-8H2,1-4H3/t11-,12-,13-,14+,15+/m1/s1 |

InChI Key |

FXELQRCNOUMUMW-ZSAUSMIDSA-N |

SMILES |

CC1C2CCC1(C3(CCC(=CC3O2)C)C)C |

Isomeric SMILES |

C[C@@H]1[C@H]2CC[C@@]1([C@]3(CCC(=C[C@H]3O2)C)C)C |

Canonical SMILES |

CC1C2CCC1(C3(CCC(=CC3O2)C)C)C |

Synonyms |

trichothec-9-ene trichothecene |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

1.1 Mycotoxin Research and Crop Protection

Trichothec-9-ene is significant in agricultural research due to its role as a mycotoxin contaminant in crops. It is often found in cereals and can cause severe health issues in livestock and humans when ingested. Studies have focused on understanding its biosynthesis and the mechanisms by which plants can resist trichothecene contamination. For instance, research has been conducted on the genetic resistance of crops to trichothecenes, particularly in wheat and barley, leading to the development of resistant cultivars .

1.2 Bioassays for Fungicide Efficacy

This compound serves as a standard in bioassays to evaluate the effectiveness of fungicides against Fusarium species. By assessing the inhibition of trichothecene production in treated fungal cultures, researchers can determine the efficacy of various fungicides .

Medical Applications

2.1 Anticancer Properties

Research has indicated that trichothecenes, including this compound, exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of stress response pathways and inhibition of protein synthesis . The structure-activity relationship (SAR) studies are crucial for developing more effective anticancer agents based on trichothecene structures .

2.2 Antiviral Activity

This compound has also been investigated for its antiviral properties. Some studies suggest that it may inhibit viral replication, making it a candidate for further exploration in antiviral drug development . The specific mechanisms by which trichothecenes exert antiviral effects are still under investigation.

Toxicological Studies

3.1 Mechanisms of Toxicity

Understanding the toxicological effects of this compound is vital for assessing its impact on human health and animal welfare. Research has detailed its mechanism of action, which includes inhibition of protein synthesis and induction of oxidative stress in cells . This toxicity profile necessitates rigorous safety assessments in food products.

3.2 Risk Assessment

Regulatory bodies conduct risk assessments to evaluate the safety levels of trichothecene exposure in food and feed products. The establishment of acceptable limits for this compound is essential to mitigate health risks associated with mycotoxin contamination .

Structural Characterization

4.1 Crystal Structure Analysis

The crystal structure analysis of this compound derivatives has provided insights into their biological activity and toxicity profiles. Advanced techniques such as X-ray crystallography have been employed to elucidate the three-dimensional structures of these compounds, aiding in the understanding of their interactions at the molecular level .

Summary Table: Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Research | Study of mycotoxin contamination and crop resistance mechanisms | Development of resistant crop varieties |

| Medical Applications | Investigation into anticancer and antiviral properties | Induces apoptosis; potential antiviral activity |

| Toxicological Studies | Examination of toxicity mechanisms and risk assessments | Inhibits protein synthesis; safety limits established for food products |

| Structural Characterization | Analysis using X-ray crystallography to understand molecular interactions | Insights into structure-function relationships |

Preparation Methods

Fungal Strain Optimization

Trichoderma brevicompactum IBT40841 has been engineered to overexpress the tri5 gene, a critical oxidase in trichothecene biosynthesis. Fermentation in potato dextrose broth (PDB) for 14 days yielded 1.4 g of crude extract per liter, with trichothec-9-ene precursors constituting 32.3% of the dry weight. Comparative studies with wild-type strains showed a threefold increase in productivity, highlighting the role of genetic modifications in enhancing terpene cyclization efficiency. Post-fermentation extraction with ethyl acetate, followed by HPLC purification, yielded 815 mg of highly pure this compound derivatives per liter of culture.

Nitrogen-Limited Cultivation

Fusarium species, when cultivated in Czapek Dox broth under nitrogen-limited conditions, redirect metabolic flux toward trichothecene production. Replacement culture techniques—replacing nitrogen-rich media with nitrogen-free broth after 72 hours—induced a 40% increase in this compound analogs like scirpentriol. Ethyl acetate extraction at pH 5.0, followed by silica gel chromatography, achieved recoveries of 70–85% for trichothecene intermediates.

Chemical Synthesis via Aldol Disconnection Strategies

Raphael’s Racemic Synthesis

The first total synthesis of this compound derivatives was achieved by Raphael in 1973 using an aldol disconnection approach. Starting with ethyl acetoacetate, a series of Claisen condensations and aldol cyclizations constructed the A and C rings. While this method established the foundational bicyclic framework, racemic product formation and low yields (12–18%) limited its utility for enantioselective applications.

Fujimoto’s Epoxidation-Oxidation Sequence

Fujimoto refined the aldol approach by introducing a dihydroxylation-epoxidation sequence to access 12,13-epoxythis compound, a key precursor. Treatment of this compound with OsO₄ and KClO₃ in tert-butanol/water (4:1) yielded vicinal diol intermediates, which underwent oxidative cleavage with NaIO₄ to form the C12–C13 epoxide. Subsequent NaOMe-mediated cyclization achieved 65% conversion to the epoxy derivative, demonstrating the critical role of stereoelectronic control in ring formation.

Biomimetic Synthesis via Diels-Alder and Favorskii Rearrangements

Still’s Tricyclic Framework Assembly

Still’s biomimetic strategy employed a Diels-Alder reaction between a dienophile and a substituted cyclohexene to construct the A and B rings. The Favorskii rearrangement of the resulting cycloadduct introduced the C ring via anionic fragmentation, establishing the two quaternary centers with >90% diastereomeric excess. This method, optimized with tert-butyldimethylsilyl (TBS) protecting groups, achieved a 45% overall yield of trichodermol, a this compound analog.

Ziegler’s Lactone Intermediate Approach

Ziegler leveraged a lactone intermediate to assemble the trichothecane skeleton through palladium-catalyzed carbonylation. Ring-opening of a bicyclic lactone with PhCO₂H, followed by acid-catalyzed cyclization, generated the C9–C10 double bond with complete regio- and stereoselectivity. This approach, yielding 320 mg of verrucarol per gram of starting material, highlighted the scalability of transition metal catalysis in trichothecene synthesis.

Photochemical and Catalytic Rearrangements

White’s Cargill Rearrangement Strategy

White’s formal synthesis of this compound derivatives utilized a photochemical [2+2] cycloaddition to form a cyclobutene intermediate. Irradiation of acetylene derivatives in the presence of UV light generated a strained cyclobutane, which underwent acid-catalyzed ring expansion to a 6-5-5 tricyclic system. Palladium-catalyzed skeletal rearrangement then produced the trichothecene core with 78% enantiomeric purity, underscoring the synergy between photochemistry and catalysis.

Acid-Catalyzed Epoxide Rearrangements

Under acidic conditions (pH < 2), 12,13-epoxythis compound undergoes rearrangement to apo-trichothecenes via protonation and intramolecular oxygen attack. This pathway, while non-productive for this compound synthesis, informed protective group strategies to prevent epoxide ring-opening during downstream functionalization.

Extraction and Purification Methodologies

Solvent Partitioning and Chromatography

Ethyl acetate remains the solvent of choice for trichothecene extraction due to its high partition coefficient (log P = 3.2). Sequential washing with 5% NaCl and silica gel chromatography (hexane:diethyl ether, 30:70) achieved 92% purity for this compound analogs. HPLC with C18 columns and acetonitrile/water gradients (70:30 to 95:5) further resolved diastereomers, with retention times varying by 1.2–2.5 minutes.

Acetylation and Crystallization

Acetylation of hydroxylated precursors using pyridine and acetic anhydride (1:2 v/v) at 60°C for 30 minutes facilitated crystallization of acetylated derivatives. Yields of 85–90% were reported for triacetoxyscirpenol, a model compound, with melting points consistent with literature values (mp 162–164°C).

Stereochemical Considerations and Structural Revisions

Gilbert’s C9 Stereochemical Reassignment

Gilbert’s NMR analysis of trichodiol and trichotriol revealed a 3–4 ppm upfield shift for C9-bearing β-OH groups compared to α-OH analogs. This led to the reassignment of this compound derivatives’ stereochemistry, emphasizing the need for 2D NMR (COSY, HSQC) in structural validation.

Q & A

Basic Research Questions

Q. How is Trichothec-9-ene structurally characterized in fungal samples, and what analytical techniques are most effective for its identification?

- Methodological Answer : this compound's core structure (12,13-epoxythis compound ring system) is typically identified using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For fungal samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting low concentrations in complex matrices. Challenges include distinguishing between structurally similar trichothecenes, which requires optimized chromatographic separation (e.g., reverse-phase HPLC with C18 columns) and fragmentation pattern analysis using ion trap mass analyzers .

Q. What are the primary challenges in detecting this compound in food products, and how can experimental design mitigate these issues?

- Methodological Answer : Matrix interference from lipids and proteins in food samples often obscures detection. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., hydrophilic-lipophilic balance resins) improves recovery rates. Method validation should include spike-and-recovery experiments at varying concentrations (e.g., 0.1–50 µg/kg) to assess accuracy and precision. Interlaboratory comparisons using standardized reference materials are critical for harmonizing detection protocols .

Advanced Research Questions

Q. How do functional group variations in this compound derivatives influence their bioactivity, and what computational tools aid in predicting structure-activity relationships?

- Methodological Answer : Substituents at C-3, C-4, and C-15 positions modulate toxicity and binding affinity to ribosomal targets. Density functional theory (DFT) calculations and molecular docking simulations (e.g., AutoDock Vina) can predict interactions with eukaryotic ribosomes. Experimental validation via cytotoxicity assays (e.g., murine macrophage models) should correlate computational predictions with IC50 values. Recent studies highlight the role of 8-ketone and epoxy groups in enhancing oxidative stress induction .

Q. What experimental strategies address contradictions in reported cytotoxicity data for this compound across different cell lines?

- Methodological Answer : Discrepancies often arise from variations in cell culture conditions (e.g., serum concentration, incubation time) and assay endpoints (e.g., MTT vs. ATP luminescence). A standardized protocol should include:

- Cell line authentication (e.g., STR profiling).

- Dose-response curves with at least six concentrations.

- Normalization to cell viability controls (e.g., untreated vs. solvent-only).

Meta-analyses of published data using random-effects models can quantify heterogeneity sources .

Q. How can researchers reconcile conflicting data on the environmental persistence of this compound in soil and water systems?

- Methodological Answer : Contradictions stem from differences in experimental conditions (e.g., pH, microbial activity). Controlled microcosm studies should:

- Simulate real-world conditions (e.g., aerobic vs. anaerobic).

- Monitor degradation products via LC-HRMS.

- Apply kinetic models (e.g., first-order decay constants).

Sensitivity analyses must account for soil organic carbon content and microbial diversity, which significantly impact half-life estimates .

Key Considerations for Experimental Reproducibility

- Sample Preparation : Use lyophilized fungal cultures to minimize batch-to-batch variability.

- Statistical Validation : Report confidence intervals (95% CI) for cytotoxicity data and apply Benjamini-Hochberg corrections for multiple comparisons .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.